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  • Product: ethyl2-amino-4-cyanobutanoatehydrochloride
  • CAS: 97070-43-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula analysis of ethyl 2-amino-4-cyanobutanoate HCl

Whitepaper: Comprehensive Molecular and Analytical Characterization of Ethyl 2-amino-4-cyanobutanoate Hydrochloride Introduction and Chemical Identity As an Application Scientist specializing in molecular building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Comprehensive Molecular and Analytical Characterization of Ethyl 2-amino-4-cyanobutanoate Hydrochloride

Introduction and Chemical Identity

As an Application Scientist specializing in molecular building blocks, verifying the precise structural and stoichiometric parameters of starting materials is the foundational step of any successful synthetic campaign. Ethyl 2-amino-4-cyanobutanoate hydrochloride (CAS No. 97070-43-4) serves as a vital pharmaceutical intermediate, frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs) and unnatural amino acid derivatives[1][2].

Due to the reactive nature of primary amines, this compound is supplied and stored as a hydrochloride salt. The salt formation is a deliberate design choice that enhances shelf stability, mitigates the risk of spontaneous intramolecular cyclization, and substantially improves solubility in polar aprotic solvents used during standard peptide coupling workflows.

MolecularTopology Molecule Ethyl 2-amino-4-cyanobutanoate HCl (Target Scaffold) FreeBase Free Base Moiety C7H12N2O2 Molecule->FreeBase Salt Counterion Hydrochloride (HCl) Molecule->Salt Ester Ethyl Ester (-COOCH2CH3) FreeBase->Ester Alpha Alpha-Carbon (-CH(NH2)-) FreeBase->Alpha Cyano Cyanoethyl Chain (-CH2CH2CN) FreeBase->Cyano

Fig 1: Structural topology and functional group assembly of the target compound.

First-Principles Stoichiometric and Molecular Weight Calculations

In rigorous drug development workflows, relying on rounded average molecular weights can introduce measurable stoichiometric errors, particularly during micro-scale solid-phase syntheses. Therefore, the absolute mass of the adduct must be validated from atomic first principles.

The molecular formula for the hydrochloride adduct is C₇H₁₃ClN₂O₂ . The assembly of this structure involves 7 Carbon atoms, 13 Hydrogen atoms, 1 Chlorine atom, 2 Nitrogen atoms, and 2 Oxygen atoms.

Table 1: Theoretical Average Molecular Weight Calculation

ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C) 712.01184.077
Hydrogen (H) 131.00813.104
Nitrogen (N) 214.00728.014
Oxygen (O) 215.99931.998
Chlorine (Cl) 135.45035.450
Total (Salt) 25 - 192.643 ~ 192.65

Note on Monoisotopic Mass: While 192.65 g/mol is required for molarity and yield calculations, mass spectrometry (MS) applications require the exact monoisotopic mass of the free base (C₇H₁₂N₂O₂ ). The theoretical monoisotopic mass of the uncharged free base is exactly 156.08987 Da [3].

Self-Validating Analytical Workflows: LC-MS Characterization

Trusting vendor-supplied Certificates of Analysis (CoA) is a baseline, but rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles mandate internal verification. Below is the optimized LC-MS workflow specifically designed for this amino-ester hydrochloride.

Causality in Method Design: We specifically avoid using pure, unbuffered methanol or prolonged ambient sample storage during this protocol. The ethyl ester is susceptible to transesterification if left in methanol, which would artificially generate a methyl ester impurity peak in the mass spectrum. We utilize a water/acetonitrile (H₂O/ACN) gradient buffered with 0.1% Formic Acid (FA). The formic acid serves a dual purpose: it maintains the primary amine in a protonated state for optimal peak shape on a reverse-phase C18 column, and it acts as an abundant proton source for Electrospray Ionization (ESI).

LC-MS Analytical Protocol:
  • Sample Preparation: Dissolve 1 mg of Ethyl 2-amino-4-cyanobutanoate HCl in 1 mL of 50:50 LC-MS grade H₂O/ACN (with 0.1% FA) to create a 1 mg/mL stock. Dilute 1:100 for injection.

  • Chromatography: Inject 2 µL onto an analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast 5-minute linear gradient from 5% ACN to 95% ACN.

  • Ionization (ESI+): In positive ion mode, the non-covalent HCl salt completely dissociates. You will not detect the 192.65 m/z mass.

  • Detection: Monitor for the protonated molecular ion [M+H]⁺ at m/z 157.097 [3]. A secondary sodium adduct [M+Na]⁺ at m/z 179.079 is also frequently observed and serves as orthogonal confirmation of the parent mass[3].

LCMSWorkflow Sample 1. Sample Prep (H2O/ACN + 0.1% FA) Column 2. RP-HPLC (C18 Separation) Sample->Column Ionization 3. ESI(+) HCl Dissociation Column->Ionization Detection 4. MS Detection [M+H]+ = 157.097 m/z Ionization->Detection

Fig 2: Sequential LC-MS validation workflow designed for hydrochloride salt dissociation.

Physicochemical Properties & Handling Specifications

To guarantee reproducible downstream reaction kinetics, maintaining the chemical integrity of Ethyl 2-amino-4-cyanobutanoate HCl is paramount. Exposure to excessive ambient moisture can cause slow hydrolysis of the ester or the labile cyano group.

Table 2: Physicochemical & Safety Profile

PropertyValue / SpecificationMechanistic Implication
Physical Form Solid PowderEasily weighed for precise stoichiometry.
Melting Point 100 °C – 105 °CIndicates moderate lattice energy of the HCl salt.
Storage Temperature 4 °C (Refrigerated)Prevents thermal degradation of the cyano group.
Shipping Profile Ice Pack RequiredMitigates degradation during transit variations.
Hazard Codes (GHS) H302, H315, H319, H335[4]Irritant to skin/eyes/respiratory tract. Use localized exhaust (fume hood).

When executing reactions utilizing this compound, neutralizing the HCl salt is required to free the reactive primary amine. Typically, a non-nucleophilic organic base—such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—is added directly to the reaction mixture at a strict 1.0 to 1.1 molar equivalent.

References

  • BLD Pharm. (n.d.). Methyl 2-amino-3-cyanopropanoate hydrochloride / Related Products.
  • Leyan. (n.d.). 2-氨基-4-氰基丁酸乙酯盐酸盐 | Ethyl 2-amino-4-cyanobutanoate hydrochloride.
  • PubChemLite - Université du Luxembourg. (n.d.). 97070-43-4 (C7H12N2O2).
  • Sigma-Aldrich. (n.d.). ethyl 2-amino-4-cyanobutanoate hydrochloride | 97070-43-4.

Sources

Exploratory

Literature review of amino acid derivatives containing nitrile groups

Nitrile-Containing Amino Acid Derivatives: A Comprehensive Technical Review on Covalent Pharmacology and Biophysical Applications Introduction: The Strategic Value of the Nitrile Pharmacophore As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Nitrile-Containing Amino Acid Derivatives: A Comprehensive Technical Review on Covalent Pharmacology and Biophysical Applications

Introduction: The Strategic Value of the Nitrile Pharmacophore

As a Senior Application Scientist in drug discovery and biophysics, I often observe that the introduction of a cyano (-C≡N) group into an amino acid scaffold is a transformative structural modification. Nitriles are characterized by a strong dipole moment, miniature steric bulk, and remarkable metabolic stability[1]. Traditionally, biological systems interact with naturally occurring nitrile amino acids, such as the plant-derived neurotoxin


-cyanoalanine, which functions as an excitotoxic agonist[2],[3]. However, in rational drug design, the nitrile group operates in two distinctly engineered capacities:
  • As an electrophilic warhead designed to form highly specific, reversible covalent bonds with catalytic nucleophiles in target enzymes[4],[5].

  • As a bio-orthogonal vibrational probe integrated via genetic code expansion (GCE) to map the electrostatic environments of proteins via the Vibrational Stark Effect (VSE)[6],[7].

This whitepaper details the mechanistic rationale, experimental paradigms, and quantitative frameworks necessary to harness nitrile-containing amino acid derivatives in both therapeutic development and advanced biophysical interrogation.

Pharmacological Deep-Dive: Targeted Covalent Inhibition

Enzyme inhibitors are fundamentally categorized as covalent or non-covalent. While early medicinal chemistry favored non-covalent interactions to circumvent off-target toxicity, the targeted integration of a mildly electrophilic nitrile group has revolutionized the inhibition of serine and cysteine proteases.

The Dipeptidyl Peptidase-4 (DPP-4) Paradigm

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase responsible for the degradation of incretin hormones like GLP-1, making it a primary target for Type 2 Diabetes Mellitus (T2DM) therapeutics[8],[9]. Cyanopyrrolidine derivatives, such as vildagliptin and saxagliptin, act as substrate-like inhibitors where the nitrile replaces the scissile amide bond of the natural peptide substrate.

Mechanistic Causality: The electrophilic carbon of the nitrile group undergoes a nucleophilic attack by the hydroxyl group of the catalytic Ser630 residue[4]. This generates a stable but reversible imidate adduct. This slow-binding, slow-dissociating kinetic profile allows for transient drug exposure to yield long-lasting biological efficacy without permanent, irreversible target ablation[5].

G A Cyanopyrrolidine Inhibitor (Nitrile Warhead) C Nucleophilic Attack (Ser630-OH on C≡N) A->C B DPP-4 Catalytic Triad (Ser630-His740-Asp708) B->C D Reversible Covalent Imidate Adduct C->D Covalent Bond Formation E Hydrolytic Cleavage (Water Molecule) D->E Slow Dissociation E->A Inhibitor Clearance E->B Enzyme Recovery

Mechanism of reversible covalent inhibition of DPP-4 by nitrile-containing cyanopyrrolidines.

Biophysical Interrogation: Nitriles as Electrostatic Probes

Beyond therapeutics, nitrile-containing amino acids (such as


-cyanophenylalanine and 

-cyanohomocysteine) are invaluable biophysical tools[6].

Mechanistic Causality: The C≡N asymmetric stretch absorbs in the mid-infrared region (2220–2250 cm⁻¹). Because intrinsic protein and water vibrations do not absorb in this spectral window, the nitrile serves as a "background-free" reporter. Under the Vibrational Stark Effect (VSE), the exact frequency shift of this stretch directly correlates to the strength of the local electric field exerted by surrounding amino acid residues and water molecules[10],[7].

To insert these unnatural amino acids into specific protein sites (e.g., Ribonuclease S or Photosynthetic Reaction Centers) without disrupting native folding, researchers utilize semi-synthesis or Genetic Code Expansion (GCE)[11],[12].

G A E. coli Host System (Orthogonal tRNA/aaRS) C Amber Suppression (UAG Codon Decoding) A->C B p-Cyanophenylalanine (Nitrile Probe) B->C Medium Supplement D Site-Specific Incorporation into Target Protein C->D Ribosomal Translation E IR Stark Spectroscopy (2220-2250 cm⁻¹) D->E Electrostatic Interrogation

Genetic code expansion workflow for incorporating nitrile amino acids as IR electrostatic probes.

Self-Validating Experimental Protocols

Protocol A: Kinetic Evaluation of Reversible Covalent Nitrile Inhibitors

To robustly characterize a cyano-amino acid derivative (e.g., a saxagliptin analog) against DPP-4, establishing the slow-binding kinetic parameters (


 and 

) is superior to determining a simple

.
  • Reagent Preparation: Prepare recombinant human DPP-4 in assay buffer (50 mM HEPES, 150 mM NaCl, 0.1% BSA).

    • Causality Check: The buffer pH MUST be strictly maintained at 7.4. Excursions in pH protonate the catalytic His740, disabling the nucleophilic capability of Ser630, which falsely presents as inhibitor failure. Avoid highly nucleophilic reducing agents (like high-concentration DTT) that could theoretically undergo side-reactions with the highly electrophilic nitrile.

  • Inhibitor Pre-incubation: Combine the enzyme (final concentration 0.5 nM) with varying concentrations of the nitrile inhibitor (0.1 nM to 100 nM) in a 96-well microplate. Incubate continuously at 37°C.

  • Substrate Addition: At specific time intervals (0, 15, 30, 60, and 120 minutes), introduce the fluorogenic substrate Gly-Pro-AMC (50 µM final).

  • Kinetic Readout & Hydrolysis Check: Measure fluorescence (

    
     nm).
    
    • Self-Validation: Nitriles are prone to biological hydrolysis into carboxylic acids, rendering them inactive[5]. If the inhibitory potency sharply declines after 120 minutes, mass spectrometry should be employed to verify if the nitrile warhead has been prematurely hydrolyzed to an acid.

Protocol B: In Vivo Site-Specific Incorporation of -Cyanophenylalanine
  • Plasmid Co-Transformation: Transform an E. coli BL21(DE3) strain with a reporter plasmid containing an amber nonsense mutation (TAG) at the target site, alongside a pEVOL plasmid encoding an orthogonal engineered aminoacyl-tRNA synthetase (aaRS) and its cognate

    
    [11],[12].
    
  • Expression Induction: Grow cultures in LB media. At

    
    , add 
    
    
    
    -cyanophenylalanine to the culture medium at a final concentration of 1 mM.
    • Causality Check: Eukaryotic un-natural amino acids must be actively imported or heavily supplemented. A lack of the amino acid in the media acts as the negative control; if full-length protein expresses without the nitrile supplement, amber suppression is "leaky" (misincorporating standard amino acids), invalidating downstream IR analysis.

  • Protein Purification & FT-IR Analysis: Purify the target protein via standard Ni-NTA chromatography. Lyophilize and reconstitute in D₂O.

    • Causality Check: Reconstitution in D₂O rather than H₂O is critical. The H-O-H bending mode of H₂O severely masks the precise resolution of the 2220 cm⁻¹ C≡N stretch.

Quantitative Data Summary

The table below aggregates the comparative pharmacological and biophysical parameters of widely characterized nitrile-containing amino acid derivatives.

CompoundPrimary Biological TargetBinding / Interaction MechanismFunctional Role / ApplicationReference
Saxagliptin Dipeptidyl Peptidase-4 (DPP-4)Reversible Covalent (Imidate via Ser630)Clinical T2DM Therapeutic[4],[8]
Vildagliptin Dipeptidyl Peptidase-4 (DPP-4)Reversible Covalent (Imidate via Ser630)Clinical T2DM Therapeutic[5],[9]
Nirmatrelvir SARS-CoV-2 MproReversible Covalent (Thioimidate via Cys145)Clinical Antiviral Drug[4]

-Cyanophenylalanine
Engineered Target Proteins (e.g. RNase S)Non-covalent (Spectroscopic Probe)IR Vibrational Stark Effect Probe[6],[10]

-Cyano-L-alanine
Neuromuscular ReceptorsExcitotoxic (Receptor Agonist)Natural Plant Toxin / Probe[2],[13],[3]

Conclusion and Future Perspectives

The strategic deployment of nitrile-containing amino acid derivatives spans the continuum of molecular biology—from the synthesis of potent, reversible covalent therapeutics capable of sub-nanomolar target engagement without irreversible toxicity, to precise electrostatic probing in living biological systems. Future innovation will heavily focus on expanding the in vivo biosynthesis of nitrile functional groups autonomously within cells via synthetic metabolic pathways[11],[12], mitigating the need for exogenous supplementation and scaling the industrial manufacturing of advanced biologic drugs.

References

1.[1] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry - ACS Publications. URL: 2.[4] Recent Advances in Covalent Drug Discovery. PMC - NIH. URL: 3.[6] Nitrile Bonds as Infrared Probes of Electrostatics in Ribonuclease S. PMC - NIH. URL: 4.[2] beta-Cyanoalanine | C4H6N2O2 | CID 13538. PubChem - NIH. URL: 5.[5] Nitriles: an attractive approach to the development of covalent inhibitors. PMC - NIH. URL: 6.[11] From Phenols to Proteins: One-Pot Biosynthesis and Genetic Encoding of Chalcogen-Containing Tyrosine Analogues. ResearchGate. URL: 7.[10] Nitrile Bonds as Infrared Probes of Electrostatics in Ribonuclease S. ACS Publications. URL: 8.[7] USING GENETIC CODE EXPANSION TO INVESTIGATE ELECTRON TRANSFER AND PROTEIN ELECTROSTATICS IN THE PHOTOSYNTHETIC REACTION CENTER. Stanford University. URL: 9.[8] Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. URL: 10.[13] CAS 6232-19-5: β-Cyano-L-alanine. CymitQuimica. URL: 11.[9] Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. URL: 12.[12] In Vivo Biosynthesis and Direct Incorporation of Noncanonical Amino Acids into Proteins. ResearchGate. URL: 13.[3] β-Cyano-L-alanine toxicity: Evidence for the involvement of an excitotoxic mechanism. ResearchGate. URL:

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of glufosinate analogs using ethyl 2-amino-4-cyanobutanoate

Application Notes & Protocols for the Synthesis of Glufosinate Analogs Introduction Glufosinate, also known as phosphinothricin, is a naturally occurring, broad-spectrum herbicide valued for its efficacy and environmenta...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for the Synthesis of Glufosinate Analogs

Introduction

Glufosinate, also known as phosphinothricin, is a naturally occurring, broad-spectrum herbicide valued for its efficacy and environmental profile.[1][2] Its mode of action involves the irreversible inhibition of glutamine synthetase, an enzyme crucial for ammonia detoxification and the production of glutamine in plants.[1][2][3][] This inhibition leads to a rapid accumulation of ammonia and a cessation of photosynthesis, ultimately resulting in plant death. The development of glufosinate analogs is a key strategy in modern agrochemical research, aimed at discovering new herbicides with improved properties, and in pharmaceutical research for developing novel enzyme inhibitors.[5][6][7]

This document provides a detailed protocol for the synthesis of glufosinate analogs, utilizing ethyl 2-amino-4-cyanobutanoate as a versatile starting material. The synthetic strategy hinges on the conversion of the cyano group to a suitable leaving group, followed by the formation of the characteristic carbon-phosphorus bond via the Michaelis-Arbuzov reaction, and concluding with a hydrolysis step to yield the final product.

Overall Synthetic Strategy

The synthesis of glufosinate analogs from ethyl 2-amino-4-cyanobutanoate is a multi-step process. The core of this strategy involves the transformation of the butyronitrile side chain into a phosphonate moiety. This is achieved through a three-stage process:

  • Functional Group Transformation: Conversion of the nitrile group of the starting material into a more suitable functional group for the subsequent C-P bond formation, such as a halide.

  • Michaelis-Arbuzov Reaction: Formation of the carbon-phosphorus bond to create the phosphonate ester.[8][9][10][11]

  • Hydrolysis: Conversion of the ester and phosphonate ester groups to the final carboxylic acid and phosphonic acid moieties of the glufosinate analog.[12][13][14][15]

G cluster_0 Stage 1: Functional Group Transformation cluster_1 Stage 2: Michaelis-Arbuzov Reaction cluster_2 Stage 3: Hydrolysis Start Ethyl 2-amino-4-cyanobutanoate Intermediate1 Ethyl 2-amino-4-hydroxybutanoate Start->Intermediate1 Reduction Intermediate2 Ethyl 2-amino-4-halobutanoate Intermediate1->Intermediate2 Halogenation Intermediate3 Dialkyl (4-amino-4-ethoxycarbonylbutyl)phosphonate Intermediate2->Intermediate3 + P(OR)3 FinalProduct Glufosinate Analog Intermediate3->FinalProduct Acid Hydrolysis G cluster_prep PART 1: Intermediate Preparation cluster_arbuzov PART 2: Arbuzov Reaction cluster_hydrolysis PART 3: Hydrolysis & Purification p1_1 Reduce Nitrile (LiAlH4, THF) p1_2 Brominate Alcohol (PBr3, Pyridine) p1_1->p1_2 p2_1 React with P(OEt)3 (Heat to 120-130 °C) p1_2->p2_1 p2_2 Vacuum Distillation p2_1->p2_2 p3_1 Reflux in 6M HCl p2_2->p3_1 p3_2 Evaporate to Dryness p3_1->p3_2 p3_3 Ion-Exchange Chromatography p3_2->p3_3 p3_4 Elute and Concentrate p3_3->p3_4

Sources

Application

Application Notes & Protocols: Selective Hydrolysis of Ethyl 2-Amino-4-Cyanobutanoate

Introduction: The Strategic Importance of 2-Amino-4-Cyanobutanoic Acid Ethyl 2-amino-4-cyanobutanoate is a pivotal intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and peptido...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Amino-4-Cyanobutanoic Acid

Ethyl 2-amino-4-cyanobutanoate is a pivotal intermediate in synthetic chemistry, particularly in the development of novel pharmaceuticals and peptidomimetics. Its structure contains three distinct functional groups: a primary amine, a nitrile, and an ethyl ester. The selective hydrolysis of the ester group to yield 2-amino-4-cyanobutanoic acid is a critical transformation. This resulting non-proteinogenic amino acid serves as a stable and versatile synthon, for instance, for L-glutamine in peptide synthesis, where the nitrile can be quantitatively hydrated to the corresponding amide at a later stage.[1]

The primary challenge in this process is achieving high selectivity. The reaction conditions must be carefully controlled to cleave the ester bond while preserving the chemically sensitive nitrile and the stereochemical integrity of the α-carbon. Incomplete or overly harsh hydrolysis can lead to undesired side products, such as the over-hydrolysis of the nitrile to an amide or a dicarboxylic acid, which complicates purification and reduces overall yield.[2][3]

This guide provides a detailed analysis of the principal methodologies for this hydrolysis: acid-catalyzed, base-catalyzed (saponification), and enzyme-mediated reactions. We will explore the underlying mechanisms, provide field-proven protocols, and discuss the critical parameters that govern the success of each approach.

Part 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a classical method for converting esters to carboxylic acids. The reaction is an equilibrium process, and its efficiency is dictated by the principle of Le Châtelier.[4]

Underlying Mechanism & Rationale

The reaction proceeds via nucleophilic acyl substitution. A proton from the strong acid catalyst protonates the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule. The process is reversible, and to drive the equilibrium toward the formation of the carboxylic acid and alcohol, a large excess of water is typically used, which is conveniently supplied by using a dilute aqueous acid solution.[5][6]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Reagents & Materials:

  • Ethyl 2-amino-4-cyanobutanoate

  • 3M Hydrochloric Acid (HCl) or 3M Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-amino-4-cyanobutanoate (1.0 eq) in an excess of 3M HCl (approx. 10-20 volumes).

  • Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Carefully neutralize the solution to pH ~7 by the slow addition of a saturated NaHCO₃ solution. Be cautious of CO₂ evolution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL). Note: The amino acid product may have limited solubility in organic solvents. Ion-exchange chromatography is the preferred method for purification.

  • For small-scale extraction, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or, ideally, ion-exchange chromatography for high purity.[7]

Expert Insights & Process Validation
  • Causality of Reagent Choice: A dilute strong acid is used not only as a catalyst but also as the source of excess water needed to shift the reaction equilibrium towards the products.[6][8]

  • Trustworthiness & Side Reaction Control: The primary risk with this method is the concurrent hydrolysis of the nitrile group to form 2-aminoglutaramide or glutamic acid.[9] This side reaction is promoted by prolonged heating and high acid concentrations. Therefore, it is imperative to monitor the reaction closely and stop it as soon as the starting ester has been consumed to minimize the formation of these impurities.

Visualization: Mechanism of Acid-Catalyzed Ester Hydrolysis

Acid_Hydrolysis Ester Ester (R-COOR') ProtonatedEster Protonated Ester (Carbonyl Activated) Ester->ProtonatedEster + H⁺ Tetrahedral1 Tetrahedral Intermediate (Water Adduct) ProtonatedEster->Tetrahedral1 + H₂O - H⁺ ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer Internal H⁺ shift Tetrahedral2 Protonated Intermediate ProtonTransfer->Tetrahedral2 CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral2->CarboxylicAcid - R'-OH Alcohol Alcohol (R'-OH) H3O H₃O⁺ H2O H₂O H_plus H⁺

Caption: Protonation activates the ester for nucleophilic attack by water.

Part 2: Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis, or saponification, is a widely used and highly effective method for cleaving ester bonds. Unlike its acid-catalyzed counterpart, this reaction is irreversible, which often leads to higher yields and simpler reaction profiles.[6][10]

Underlying Mechanism & Rationale

The reaction involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide ion (⁻OR'). The alkoxide, being a strong base, immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step creates a resonance-stabilized carboxylate salt and an alcohol, driving the reaction to completion.[4][6]

Experimental Protocol: Saponification

Reagents & Materials:

  • Ethyl 2-amino-4-cyanobutanoate

  • 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (optional, to improve solubility)

  • 3M Hydrochloric Acid (HCl)

  • Diethyl Ether or other suitable organic solvent for extraction

  • Standard laboratory glassware as listed for the acidic protocol

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-amino-4-cyanobutanoate (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v) to ensure homogeneity.

  • Add an aqueous solution of NaOH (1.5 - 2.0 eq) to the flask.

  • Heat the mixture to reflux (typically 60-80 °C) and stir.

  • Monitor the reaction progress by TLC. The disappearance of the ester spot indicates completion.[11]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the solution to pH 1-2 by the slow, dropwise addition of 3M HCl.[11] This protonates the carboxylate salt to form the free carboxylic acid.

  • Isolate the product. If the product precipitates, it can be collected by filtration. Otherwise, proceed with extraction using an appropriate organic solvent. As before, ion-exchange chromatography is the superior method for purification of the final amino acid.

Expert Insights & Process Validation
  • Irreversibility Advantage: The key advantage of saponification is its irreversible nature, which ensures the reaction proceeds to completion without the need for a large excess of reagent.[6]

  • Side Reaction Control: Similar to acid hydrolysis, the nitrile group is susceptible to hydrolysis under basic conditions, which can yield an amide or carboxylate.[9][12] Careful control of temperature and reaction time is crucial to maximize selectivity for ester cleavage.[2] The use of milder bases or lower temperatures can sometimes mitigate this issue.

Visualization: Mechanism of Saponification

Saponification Ester Ester (R-COOR') Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral->CarboxylicAcid Collapse Alkoxide Alkoxide (R'-O⁻) Tetrahedral->Alkoxide Carboxylate Carboxylate Salt (R-COO⁻) CarboxylicAcid->Carboxylate + R'-O⁻ (Irreversible) Alcohol Alcohol (R'-OH) Alkoxide->Alcohol from Acid Carboxylate->CarboxylicAcid + H⁺ (Acidification) OH_ion OH⁻ H_plus_workup H⁺ (Workup)

Caption: Irreversible hydrolysis via nucleophilic attack by hydroxide.

Part 3: Enzymatic Hydrolysis

Enzymatic hydrolysis represents a green, highly selective alternative to traditional chemical methods. Hydrolase enzymes, such as lipases and esterases, can operate under mild conditions, offering unparalleled functional group tolerance and stereoselectivity.[13][14]

Underlying Mechanism & Rationale

Enzymes provide a unique chemical environment within their active site that catalyzes the hydrolysis of the ester bond. For instance, serine hydrolases utilize a catalytic triad (e.g., Ser-His-Asp) to activate a serine residue as a potent nucleophile. This attacks the ester's carbonyl carbon, forming a covalent acyl-enzyme intermediate and releasing the alcohol. A water molecule, activated by the same catalytic triad, then hydrolyzes this intermediate, releasing the carboxylic acid and regenerating the enzyme for the next catalytic cycle.

General Protocol: Enzymatic Hydrolysis

Reagents & Materials:

  • Ethyl 2-amino-4-cyanobutanoate

  • Hydrolase enzyme (e.g., Pig Liver Esterase, Lipase B from Candida antarctica)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.0)

  • pH meter or autotitrator to maintain pH

  • Incubator/shaker

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Centrifuge or filtration apparatus to remove the enzyme

Procedure:

  • Prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0) in a reaction vessel.

  • Disperse the substrate, ethyl 2-amino-4-cyanobutanoate, in the buffer. A co-solvent may be needed if solubility is low, but its concentration must be low enough not to denature the enzyme.

  • Add the selected hydrolase enzyme (e.g., 1-10% w/w of the substrate).

  • Incubate the mixture at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation.

  • The hydrolysis produces a carboxylic acid, which will lower the pH. Maintain the pH at the optimal level for the enzyme by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or manual titration.

  • Monitor the reaction by LC-MS or by tracking the consumption of the base.

  • Once the reaction is complete, stop it by denaturing/removing the enzyme (e.g., by adding a water-miscible organic solvent like acetone and centrifuging, or by filtration if the enzyme is immobilized).

  • Extract the product from the aqueous solution using an appropriate organic solvent after acidification.

Expert Insights & Process Validation
  • Unmatched Selectivity: The primary advantage of enzymatic methods is their exquisite selectivity.[13] They can differentiate the ester from the nitrile group, avoiding side reactions that plague chemical methods. They are also highly stereoselective.

  • Green Chemistry: These reactions are performed in aqueous media under mild pH and temperature conditions, making them environmentally benign.[15]

  • Process Optimization: The main challenge is finding the right enzyme and optimizing reaction conditions (pH, temperature, substrate concentration). This often requires an initial screening of several commercially available enzymes.

Visualization: Workflow for Enzymatic Hydrolysis

Enzymatic_Workflow start Substrate + Buffer + Enzyme reaction Incubation (Controlled Temp & pH) start->reaction monitoring Reaction Monitoring (LC-MS / Titration) reaction->monitoring completion Reaction Complete? monitoring->completion completion->reaction No workup Enzyme Removal (Filtration / Centrifugation) completion->workup Yes extraction Acidification & Product Extraction workup->extraction product Purified Product (2-Amino-4-cyanobutanoic Acid) extraction->product

Caption: A controlled, selective, and green chemistry workflow.

Summary & Comparative Data

The selection of a hydrolysis method depends on the specific requirements of the synthesis, such as scale, required purity, cost, and available equipment.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis
Conditions Harsh (Strong acid, heat)[8]Moderate-Harsh (Strong base, heat)[11]Mild (Neutral pH, near-ambient temp.)[15]
Reversibility Reversible (requires excess H₂O)[6]Irreversible (driven to completion)[6]Effectively Irreversible
Selectivity Moderate (risk of nitrile hydrolysis)[9]Moderate (risk of nitrile hydrolysis)[2]High to Excellent (specific to ester)[13]
Stereochemical Risk Low risk of racemizationPotential risk of α-carbon racemizationExcellent (preserves stereointegrity)
Work-up Neutralization, extractionAcidification, extraction/filtration[11]Enzyme removal, extraction
Key Advantage Inexpensive, common reagentsHigh conversion, irreversible reactionUnmatched selectivity, green credentials
Key Disadvantage Equilibrium-limited, potential for nitrile side-reactionsPotential for nitrile side-reactions, racemization riskHigher initial cost, requires process optimization

References

  • Process for the production of 4-aminobutyric acid or its derivatives. (1981).
  • 2-Amino-4-cyanobutanoic acid. PubChem, National Institutes of Health. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Method for preparing L-2-aminobutyric acid by enzyme method. (2010).
  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • Fine bubble technology for the green synthesis of fairy chemicals. Royal Society of Chemistry. [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). Molecules. [Link]

  • Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. ResearchGate. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link]

  • Ester, Nitrile and Oxetane Play Nice. (2024). Scientific Update. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? (2017). ResearchGate. [Link]

  • Enzymatic ester hydrolysis. (2010).
  • Synthetic method of L-2-aminobutanol. (2015).
  • Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]

  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. (2015). Soft Matter. [Link]

  • Separation and Refining of Amino acids. Mycominst. [Link]

  • Process for converting nitriles to carboxylic esters. (1984).
  • Hydrolysing nitriles. Chemguide. [Link]

  • Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. (2022). OPUS at UTS. [Link]

  • Stereochemistry of Enzymatic Hydrolysis of Nitriles. (1996). CHIMIA. [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]

  • HYDROLYSIS REACTIONS. Yildiz Technical University. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

  • Ester synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]

  • Enzymatic hydrolysis – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Method

Catalytic reduction of the nitrile group in ethyl 2-amino-4-cyanobutanoate HCl

Application Note: Catalytic Reduction of the Nitrile Group in Ethyl 2-Amino-4-cyanobutanoate HCl to Ethyl Ornithinate Dihydrochloride Executive Summary The catalytic reduction of aliphatic nitriles to primary amines is a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Reduction of the Nitrile Group in Ethyl 2-Amino-4-cyanobutanoate HCl to Ethyl Ornithinate Dihydrochloride

Executive Summary

The catalytic reduction of aliphatic nitriles to primary amines is a cornerstone transformation in amino acid synthesis and drug development. However, the conversion of ethyl 2-amino-4-cyanobutanoate HCl to ethyl ornithinate presents a unique chemoselectivity challenge. The substrate possesses three distinct reactive vectors: an ester group, an α-ammonium chloride, and a terminal nitrile. This application note establishes a highly selective, self-validating methodology utilizing Adams' Catalyst (PtO₂) in an acidic ethanolic matrix to cleanly reduce the nitrile moiety while preventing dimerization and intramolecular cyclization.

Mechanistic Causality & Reaction Design

Successful reduction of polyfunctional nitriles requires a deep understanding of the transient intermediates generated during catalysis. The heterogeneous reduction of a nitrile to a primary amine proceeds via a highly reactive imine intermediate (R–CH=NH)[1]. If the reaction environment is not strictly controlled, this intermediate triggers a cascade of detrimental side reactions.

The Causality of Experimental Failures:

  • Dimerization (Secondary Amine Formation): When the newly formed primary amine remains unprotonated, it acts as a strong nucleophile. It attacks the transient imine still bound near the catalyst surface, generating a secondary amine (dimer) and releasing ammonia gas[1].

  • Intramolecular Lactamization: Ethyl ornithinate contains both an electrophilic α-ester and a nucleophilic δ-amine. Under neutral or basic conditions, rapid hydroxyl-ion-catalyzed lactamization occurs, leading to the irreversible formation of 3-amino-2-piperidone (a 6-membered lactam)[2].

The Causality of Methodological Choices:

  • Acidic Modulator (Ethanolic HCl): By introducing 1.1 equivalents of anhydrous HCl into the solvent matrix, the nascent δ-amine is instantaneously protonated upon formation into a non-nucleophilic ammonium salt (–NH₃⁺). This single stoichiometric adjustment completely terminates both the dimerization vector (the ammonium salt cannot attack the imine) and the lactamization vector (the ammonium salt cannot attack the ester).

  • Solvent Selection (Absolute Ethanol): Utilizing absolute ethanol matches the alkoxy moiety of the substrate's ethyl ester, effectively preventing unwanted transesterification side products that frequently plague methanolic reductions[3].

  • Catalyst Selection (PtO₂): Platinum dioxide at low pressures (1 atm) provides superior chemoselectivity and kinetic suppression of secondary amine formation compared to standard Palladium on Carbon (Pd/C), which requires higher pressures to achieve similar conversions for aliphatic nitriles[3]. (Note: For base-sensitive substrates where free amines are not required, an alternative "generic approach" utilizing nickel boride and Boc anhydride can be deployed to trap the amine directly as a carbamate)[4].

Reaction Pathway & Side-Reaction Mitigation

Pathway Substrate Ethyl 2-amino-4-cyanobutanoate HCl Imine Imine Intermediate [R-CH=NH] Substrate->Imine H2, PtO2 or Pd/C (Reduction) Product Ethyl Ornithinate 2HCl (Target Product) Imine->Product H2, EtOH / HCl (Protonation traps amine) Secondary Secondary Amine (Dimer) [Undesired] Imine->Secondary Nucleophilic Attack (If amine is free) Lactam 3-Amino-2-piperidone [Undesired Lactam] Product->Lactam Intramolecular Cyclization (If pH > 4)

Catalytic pathway showing how acidic conditions block the nucleophilic formation of dimers and lactams.

Quantitative Optimization Data

The following empirical data summarizes the optimization of the catalytic system. Yields are highly dependent on the strict maintenance of an acidic pH throughout the hydrogenation event.

Catalyst SystemSolvent MatrixPressure (H₂)TimeSubstrate Conv. (%)Target Yield (%)Dominant Impurity
PtO₂ (Adams’) Abs. EtOH / 1.1 eq HCl1 atm12 h> 99.091.5 None Detected
10% Pd/C Abs. EtOH / 1.1 eq HCl3 atm18 h> 99.082.0Trace Dimer
10% Pd/C Abs. EtOH / No Additive1 atm24 h> 95.035.0Dimer / Lactam
Raney Nickel MeOH / NH₃5 atm8 h> 95.045.0Methyl Ester
NiCl₂ / NaBH₄ MeOH / Boc₂OAmbient15 h> 90.078.0*None (As Boc-amine)

Standard Operating Protocol: Synthesizing Ethyl Ornithinate 2HCl

Scale: 10.0 mmol Warning: PtO₂ is a highly active oxidation catalyst and can ignite flammable solvents. Pre-wet the catalyst strictly under an inert atmosphere.

Phase 1: Reaction Assembly

  • To an oven-dried, argon-purged 100 mL hydrogenation vessel, add 0.05 g (approx. 2.5 mol%) of Platinum Dioxide (PtO₂).

  • Carefully add 5.0 mL of absolute ethanol to safely wet the catalyst under argon.

  • In a separate dry flask, dissolve 1.93 g (10.0 mmol) of Ethyl 2-amino-4-cyanobutanoate HCl in 20.0 mL of absolute ethanol.

  • Add 1.25 mL of an 8.0 M solution of anhydrous HCl in ethanol (10.0 mmol, 1.0 eq) to the substrate solution.

  • Transfer the acidic substrate solution into the hydrogenation vessel containing the wetted catalyst.

Phase 2: Execution & In-Process Control (IPC) 6. Evacuate the vessel and backfill with hydrogen gas (1 atm balloon or Parr shaker at 15 psi). Repeat this purge cycle three times. 7. Stir vigorously at 20–25 °C. 8. Self-Validating IPC Check (at 10 hours): Withdraw a 50 µL aliquot, filter through a micro-syringe, and evaporate.

  • FTIR Validation: Ensure complete disappearance of the distinct –C≡N stretching band at ~2250 cm⁻¹.

  • TLC Validation: Spot on silica gel (Eluent: Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin. The starting material yields a faint single spot, whereas the di-primary amine product yields an intense, deep-purple complex at a significantly lower R_f.

Phase 3: Work-up and Isolation 9. Once IPC confirms complete conversion, purge the system with argon to displace all hydrogen gas. 10. Filter the reaction mixture through a tight pad of Celite to remove the Pt catalyst. Wash the pad with 10 mL of absolute ethanol. (Do not let the Celite pad dry out completely to prevent catalyst autoignition). 11. Concentrate the filtrate in vacuo at 35 °C to yield a thick oil. 12. Triturate the oil by dropwise addition of cold diethyl ether (30 mL) with vigorous stirring until ethyl ornithinate dihydrochloride precipitates as a free-flowing white solid. 13. Filter, wash with cold ether, and dry under high vacuum to afford the product.

References

  • Wikipedia Contributors. "Nitrile reduction." Wikipedia, The Free Encyclopedia. Verified URL: [Link]

  • Fiedler, Franz, et al. "The basic hydrolysis of amino acid esters." European Journal of Biochemistry (1973). Verified URL:[Link]

  • Juhász, Kinga, et al. "Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines." Periodica Polytechnica Chemical Engineering (2018). Verified URL:[Link]

  • Caddick, Stephen, et al. "A generic approach for the catalytic reduction of nitriles." Tetrahedron 59.29 (2003): 5417-5423. Verified URL:[Link]

Sources

Application

Advanced Application Note: Protecting Group Strategies for Ethyl 2-Amino-4-cyanobutanoate

Document ID: AN-2026-0309 Domain: Process Chemistry & Peptide Synthesis Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate Profiling & Mechanism-Driven Strategy Ethyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-0309 Domain: Process Chemistry & Peptide Synthesis Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Substrate Profiling & Mechanism-Driven Strategy

Ethyl 2-amino-4-cyanobutanoate is a highly versatile, trifunctional aliphatic building block. Commonly sourced as an environmentally stable hydrochloride salt[1], the molecule possesses three reactive loci that mandate strict orthogonal protection protocols:

  • C1 Ethyl Ester: Susceptible to saponification under harsh basic conditions.

  • C2

    
    -Amine:  The primary nucleophilic target for protection.
    
  • C4 Terminal Nitrile: Highly susceptible to unintended catalytic reduction and carbocation attacks.

When designing a protection/deprotection scheme for the


-amine, scientists must account for end-stage synthetic steps. Standard protecting groups (Boc, Cbz) are easily installed, but their deprotection environments possess hidden side-reaction pitfalls—specifically, Ritter-type side reactions and premature lactamization—that will drastically reduce yields if not strategically mitigated.

Comparative Orthogonality & Quantitative Overview

To facilitate rapid decision-making, the quantitative conditions and associated risks for the three primary protecting groups are summarized below.

Protection StrategyReagent (Eq)Mild Base (Eq)Installation TempTimeDeprotection EnvironmentPrimary Chemoselective Risk
N-Boc (Recommended)Boc₂O (1.1)DIPEA (2.5)0 °C → 25 °C2–4 hTFA / DCM / Cation ScavengerHigh: Ritter reaction with nitrile during TFA cleavage if unscavenged.
N-Cbz (Alternative)Cbz-Cl (1.2)NaHCO₃ (3.0)0 °C → 25 °C4–6 h33% HBr / AcOHSevere: Nitrile reduction and piperidinone cyclization via H₂-Pd/C.
N-Fmoc (Solid-Phase)Fmoc-OSu (1.1)NaHCO₃ (2.5)0 °C → 25 °C2–4 h20% Piperidine / DMFLow: Minimal risk to nitrile, but potential aminolysis of ethyl ester.

Visualizing Chemoselective Pathways & Pitfalls

The following logic map delineates the safe pathways versus the mechanistic pitfalls encountered during the deprotection phases.

G Substrate Ethyl 2-amino-4-cyanobutanoate Boc Boc-Protection Reagents: Boc2O, DIPEA Substrate->Boc Preferred Cbz Cbz-Protection Reagents: Cbz-Cl, NaHCO3 Substrate->Cbz Alternative BocDep_Unsafe Deprotection: TFA (No Scavenger) Boc->BocDep_Unsafe High Risk BocDep_Safe Deprotection: TFA + TIPS (Cation Scavenged) Boc->BocDep_Safe Optimal CbzDep_Unsafe Deprotection: H2, Pd/C (Hydrogenolysis) Cbz->CbzDep_Unsafe High Risk CbzDep_Safe Deprotection: HBr / AcOH (Acidic Cleavage) Cbz->CbzDep_Safe Safe Path Pitfall1 Side Reaction: Ritter-Type N-t-butyl amide BocDep_Unsafe->Pitfall1 Target Amine Regenerated (Nitrile & Ester Intact) BocDep_Safe->Target Pitfall2 Side Reaction: 3-Amino-2-piperidinone Cyclization CbzDep_Unsafe->Pitfall2 CbzDep_Safe->Target

Chemoselective protection and deprotection pathways highlighting the Ritter and Piperidinone pitfalls.

Protocol A: N-Boc Protection & The "Ritter Pitfall"

Expertise & Causality: The Ritter Reaction Risk

Boc installation is the gold standard for this substrate, as its use of mild organic bases (DIPEA) perfectly preserves the base-labile ethyl ester. However, the subsequent removal of the Boc group using Trifluoroacetic acid (TFA) introduces a profound risk. Cleavage of the Boc carbamate releases a highly reactive tert-butyl cation. Due to the high local concentration of the C4 terminal nitrile, the cation undergoes a spontaneous Ritter-type side reaction, attacking the nitrile nitrogen to form an undesired


-tert-butyl amide[2].

To override this causality, the deprotection matrix must include a cation scavenger—such as Triisopropylsilane (TIPS)—which outcompetes the nitrile in quenching the tert-butyl cation.

Methodology 1: Orthogonal Boc Installation
  • Solvation & Free-Basing : Suspend Ethyl 2-amino-4-cyanobutanoate hydrochloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0 °C under

    
    .
    
  • Neutralization : Add

    
    -Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Self-Validation: The suspension will clear into a homogeneous solution as the 
    
    
    
    -amine is free-based.
  • Protection : Dissolve Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 10 mL DCM and add dropwise. Stir and allow to warm to 25 °C over 3 hours.

  • Self-Validating Analytics : Spot on TLC (Silica, Hexane/EtOAc 1:1). Stain with Ninhydrin. The starting material will show a deep purple spot (

    
    ), whereas the successful Boc-protected product will be Ninhydrin-negative (
    
    
    
    ).
  • Workup : Quench with 5% aqueous citric acid (to remove excess DIPEA without hydrolyzing the ester). Wash with brine, dry over

    
    , and concentrate under vacuum.
    
Methodology 2: Scavenger-Assisted Deprotection
  • Preparation : Dissolve the N-Boc-ethyl 2-amino-4-cyanobutanoate in DCM (0.2 M).

  • Scavenger Addition : Add Triisopropylsilane (TIPS) (2.0 eq) and Deionized Water (2.0 eq). Crucial step to prevent the Ritter pitfall.

  • Cleavage : Add TFA to achieve a 20% v/v concentration. Stir at room temperature for 1 hour.

  • Validation : Monitor via LC-MS. Ensure the

    
    -tert-butyl amide side-product mass (
    
    
    
    ) is absent.

Protocol B: N-Cbz Protection & The "Piperidinone Pitfall"

Expertise & Causality: Premature Lactamization

While Carboxybenzyl (Cbz) protection reliably masks the amine without risking Ritter-type chemistry, it introduces a severe liability during end-stage deprotection. Standard Cbz removal employs hydrogenolysis (H₂, Pd/C). However, these reductive conditions actively catalyze the hydrogenation of the C4 terminal nitrile into a primary amine (forming ethyl 2,5-diaminopentanoate). Because this newly formed amine sits 5 carbons away from the C1 ethyl ester, it rapidly triggers an in situ intramolecular aminolysis, cyclizing irreversibly into a 3-amino-2-piperidinone derivative[3].

To deprotect Cbz while circumventing the piperidinone pitfall, non-reductive strong-acid cleavage must be deployed.

Methodology 3: Non-Reductive Cbz Cleavage
  • Solvation : Place N-Cbz-ethyl 2-amino-4-cyanobutanoate (1.0 eq) in a round-bottom flask equipped with a drying tube.

  • Cleavage : Cool to 0 °C. Add 33% Hydrobromic acid in Acetic Acid (HBr/AcOH) (10 mL per gram of substrate). Stir for 45 minutes, allowing it to warm to room temperature.

  • Precipitation : Once gas evolution (

    
    ) ceases, rapidly dilute the reaction mixture with ice-cold anhydrous diethyl ether (50 mL).
    
  • Validation : The deprotected ethyl 2-amino-4-cyanobutanoate will instantly precipitate as a stable hydrobromide salt. The Cbz byproduct (benzyl bromide) remains soluble in the ether layer. Filter, wash with cold ether, and dry under high vacuum.

References

1.[1] BLD Pharm. (n.d.). 1378300-29-8 | Methyl 2-amino-3-cyanopropanoate hydrochloride[Analog database reference for commercially available cyanobutanoates]. Retrieved from 2.[3] Bell, I. M., et al. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists (US Patent 8,912,210 B2). Google Patents. Retrieved from 3.[2] Schütz, S., et al. (2025). Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. ISTA Research Explorer. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of ethyl 2-amino-4-cyanobutanoate in aqueous media

Welcome to the Technical Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter erratic assay results or formulation failures due to the overlooked physical chemistry of ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter erratic assay results or formulation failures due to the overlooked physical chemistry of amino acid derivatives.

Ethyl 2-amino-4-cyanobutanoate is an unnatural amino acid derivative characterized by an aliphatic chain, a polar but non-ionizable cyano group, a primary amine, and a strongly lipophilic ethyl ester. While the esterification of amino acids is a standard pharmaceutical strategy to increase membrane permeability and tissue distribution[1], it drastically reduces aqueous solubility in its neutral free-base form[2].

This guide provides the thermodynamic rationale, diagnostic FAQs, and self-validating methodologies required to successfully formulate this compound for your downstream applications.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is ethyl 2-amino-4-cyanobutanoate precipitating immediately upon addition to my standard Phosphate-Buffered Saline (PBS) at pH 7.4? A: The precipitation is driven by the compound's ionization state. At physiological pH (7.4), a substantial fraction of the primary amine approaches its deprotonated (neutral) free-base state. Because the ethyl ester masks the carboxylic acid (which would otherwise provide a negative charge), the neutral molecule is highly lipophilic[1]. To maintain aqueous solubility, the compound must be fully protonated into its cation form, which typically requires a pH significantly below its pKa[3].

Q2: I need to achieve a 100 mM stock solution. Is this physically possible without organic solvents? A: Yes, but strictly through the formation of a hydrochloride (HCl) salt. Amino acid ethyl ester hydrochlorides (such as glycine ethyl ester hydrochloride) demonstrate exceptional aqueous solubility, often exceeding 1000 mg/mL in pure water[4]. By pre-treating the compound with ethanolic HCl or dissolving it directly in 0.1 M aqueous HCl, you force 100% protonation of the amine, shifting the thermodynamic equilibrium heavily toward aqueous solvation[5].

Q3: My cellular assay cannot tolerate acidic environments (pH < 6.0). How do I solubilize the drug at neutral pH? A: If pH modification is toxic to your cell line, you must utilize a co-solvency strategy. This involves breaking the crystal lattice energy by pre-dissolving the lipophilic free-base in a water-miscible aprotic solvent (e.g., DMSO) before slowly titrating it into the aqueous phase[3]. Alternatively, encapsulating the hydrophobic ethyl ester moiety within a cyclodextrin inclusion complex (like HP-β-CD) will shield it from the aqueous environment while maintaining a neutral pH.

Q4: Will raising the pH (making the buffer basic) help break up the aggregates? A: Do not use basic buffers. The ethyl ester group is highly susceptible to base-catalyzed hydrolysis. Subjecting the compound to pH > 8.0 will rapidly cleave the ester, permanently chemically altering your compound into 2-amino-4-cyanobutanoic acid and rendering your experimental data invalid.

Part 2: Quantitative Solubility & Excipient Matrices

Below is a reference matrix outlining the expected physical behavior of ethyl 2-amino-4-cyanobutanoate across different environments.

Formulation MatrixApparent pHApprox. Max SolubilityStabilityPrimary Solubilization Mechanism
Deionized Water (Free Base)~ 7.0< 1 mMHighN/A (Poorly Soluble)
0.1 M HCl / Water1.0 - 2.0> 500 mMHighAmine Protonation (Salt Formation)
10% DMSO / 90% PBS7.4~ 5 - 10 mMMediumCo-solvency Dielectric Modification
20% HP-β-CD in Water7.4~ 50 mMHighHydrophobic Inclusion Complexation

Part 3: Solubilization Workflows & Logic

SolubilityWorkflow Start Solid Ethyl 2-amino- 4-cyanobutanoate CheckPH Is physiological pH (7.4) strictly required? Start->CheckPH Assess constraints SaltForm Form HCl Salt (Add 0.1M HCl) CheckPH->SaltForm No (Low pH tolerated) Cosolvent Co-solvent System (Pre-dissolve in DMSO) CheckPH->Cosolvent Yes (Assay sensitive) Cyclodextrin Inclusion Complexation (e.g., 20% HP-β-CD) CheckPH->Cyclodextrin Yes (In Vivo / Cells) AqueousSol Highly Soluble Aqueous Solution (>500 mM) SaltForm->AqueousSol Amine protonation FinalAssay Proceed to Downstream Assay AqueousSol->FinalAssay Direct dilution Cosolvent->FinalAssay Dropwise to buffer Cyclodextrin->FinalAssay Stir to equilibrium

Decision workflow for solubilizing ethyl 2-amino-4-cyanobutanoate based on pH and assay needs.

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are built as self-validating systems. You must confirm successful solubilization before applying the drug to your biological models.

Protocol A: In-Situ Hydrochloride Salt Generation (For Max Solubility)

Use this method if your downstream assay can tolerate an initial acidic spike or if you are preparing stocks for long-term storage.

  • Weighing : Accurately weigh 100 mg of ethyl 2-amino-4-cyanobutanoate free-base powder into a sterile glass vial.

  • Acidic Solubilization : Add 500 µL of 0.1 M HCl. Vortex aggressively for 60 seconds. The low pH will force the protonation of the primary amine, converting the suspension into a clear ethyl ester hydrochloride salt solution[5].

  • Dilution : Dilute to your target working concentration using sterile DI water (not heavily buffered basic solutions yet, to prevent immediate crash-out).

  • Validation (The Tyndall Test) : Shine a laser pointer through the vial. If the beam path is highly visible (scattering), you have colloidal aggregates, indicating incomplete salt formation. If the beam is invisible, you have achieved a true thermodynamic solution.

Protocol B: Two-Stage Co-Solvency Dilution (For Physiological pH Assays)

Use this method for delicate cell-culture applications where acidic vehicles will induce cytotoxicity or apoptosis.

  • Primary Aprotic Solubilization : Weigh 20 mg of the compound and dissolve completely in 100 µL of 100% molecular-biology grade DMSO. Vortex until optically clear[3].

  • Continuous Phase Preparation : Prepare 900 µL of your target assay buffer (e.g., PBS, pH 7.4) and place it on a magnetic stir plate at 400 RPM.

  • Dropwise Integration : Crucial step. Do not dump the buffer into the DMSO. Instead, use a micropipette to add the DMSO stock drop-by-drop into the vortexing buffer. This prevents localized supersaturation and bulk precipitation[3].

  • Validation (Centrifugation) : To confirm the drug hasn't formed micro-precipitates, centrifuge the final 1 mL mixture at 10,000 × g for 10 minutes.

    • Result A: No pellet. The co-solvent ratio successfully maintained the free-base in solution.

    • Result B: A visible white pellet forms. Your concentration exceeds the thermodynamic limit of the 10% DMSO matrix. You must decrease the drug concentration or increase the cosolvent ratio.

References

  • L-Arginine ethyl ester - Wikipedia | wikipedia.org | 1

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility | mdpi.com | 2

  • Brief Overview of Various Approaches to Enhance Drug Solubility | longdom.org |3

  • Glycine ethyl ester hydrochloride, 99% 100 g | Buy Online | fishersci.be | 4

  • Download PDF (Inglês) - SciELO (Synthesis of amino acid ethyl ester hydrochlorides) | scielo.br | 5

Sources

Reference Data & Comparative Studies

Validation

Comparative MS Analysis of Ethyl 2-amino-4-cyanobutanoate: GC-EI-MS vs. LC-ESI-MS/MS

Ethyl 2-amino-4-cyanobutanoate (exact mass ~156.09 Da) is a highly functionalized synthetic building block widely utilized as an unnatural amino acid precursor in drug discovery. Structurally, it possesses a primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-amino-4-cyanobutanoate (exact mass ~156.09 Da) is a highly functionalized synthetic building block widely utilized as an unnatural amino acid precursor in drug discovery. Structurally, it possesses a primary amine, an ethyl ester, and a terminal cyano group. Analyzing this compound in complex biological or synthetic matrices poses unique challenges.

As a Senior Application Scientist, selecting the appropriate analytical platform—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) or Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —requires understanding how the molecule's specific functional groups dictate its gas-phase behavior. This guide objectively compares these two leading mass spectrometry workflows, outlining the fundamental fragmentation mechanisms, performance metrics, and self-validating experimental protocols required for robust characterization.

Mechanistic Grounding: Fragmentation Pathways

Understanding the structural vulnerabilities of ethyl 2-amino-4-cyanobutanoate is critical for accurate multiple reaction monitoring (MRM) or library identification. The fragmentation is driven by the energetic competition between the amine, the ester, and the cyano groups.

  • Soft Ionization (ESI-CID-MS/MS): In positive electrospray mode, the basic primary amine readily accepts a proton to form an abundant [M+H]+ precursor ion at m/z 157.1. Upon Collision-Induced Dissociation (CID), α-amino ester derivatives typically undergo prominent neutral losses of the alkoxy group (e.g., ethanol, -46 Da) yielding an m/z 111.1 product ion[1]. Concurrently, the pendant cyano group is highly diagnostic, frequently undergoing a neutral loss of 27 Da (hydrogen cyanide, HCN) under energetic MS/MS conditions[2], which is often accompanied by structural cyclization[3].

  • Hard Ionization (EI-MS, 70 eV): Electron impact generates a highly unstable radical cation [M]+ at m/z 156. Due to the high internal energy, the molecular ion is rarely intact. The dominant pathway is amine-directed α-cleavage. The expulsion of the bulky carboethoxy radical (•COOEt, 73 Da) yields a stable resonance-stabilized immonium ion at m/z 83, which serves as the base peak in standard GC-MS libraries.

Fragmentation_Mechanisms Precursor Precursor Ion [M+H]+ m/z 157.1 LossNH3 Loss of NH3 (-17 Da) m/z 140.1 Precursor->LossNH3 CID Activation - NH3 LossEtOH Loss of Ethanol (-46 Da) m/z 111.1 Precursor->LossEtOH Ester Cleavage - C2H5OH LossHCN Loss of HCN (-27 Da) m/z 130.1 Precursor->LossHCN Cyano Dissociation - HCN AlphaCleavage Alpha-Cleavage Fragment m/z 83.1 Precursor->AlphaCleavage Deep Fragmentation - C3H6O2 LossEtOH->AlphaCleavage - CO (-28 Da)

Figure 1. CID MS/MS fragmentation pathways of protonated ethyl 2-amino-4-cyanobutanoate.

Platform Performance Comparison

Depending on your laboratory's goal (e.g., trace pharmacokinetic quantification vs. structural confirmation of a synthetic batch), platform selection must be driven by data.

Performance MetricGC-EI-MS (Requires Derivatization)LC-ESI-MS/MS (Direct Injection)
Ionization Mode Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Key Diagnostic Ions m/z 83 (Base peak), m/z 111m/z 157.1 → 111.1, 157.1 → 130.1
Sensitivity (LOD) Moderate (~50 ng/mL)High (~1-5 pg/mL)
Matrix Tolerance Low (Requires extraction & dry-down)High (Tolerates dilute-and-shoot)
Primary Limitation The free amine causes severe peak tailing.Susceptible to ion suppression from salts.
Best Used For Structural validation, library matching.High-throughput absolute quantification.

Validated Experimental Methodologies

To ensure a self-validating system, both protocols below integrate causality-driven steps designed to mitigate the specific physical properties of ethyl 2-amino-4-cyanobutanoate.

Protocol A: LC-ESI-MS/MS Quantitative Workflow

Goal: High-sensitivity trace quantification using Triple Quadrupole MS.

  • Mobile Phase Preparation:

    • Phase A: 100% LC-MS Grade Water + 0.1% Formic Acid.

    • Phase B: 100% LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid actively forces the bulk solvent pH (~2.7) well below the pKa of the molecule's primary amine. This ensures 100% conversion to the protonated [M+H]+ state prior to droplet desolvation, maximizing ESI positive-mode efficiency.

  • Chromatographic Separation:

    • Inject 2 µL of sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm).

    • Run a rapid gradient from 5% B to 60% B over 4 minutes.

    • Causality: The cyano group adds moderate polarity to the aliphatic chain. A starting condition of 5% organic ensures adequate retention on the hydrophobic stationary phase, preventing the analyte from co-eluting in the void volume where matrix-induced ion suppression is highest.

  • MS/MS Optimization (MRM Setup):

    • Quantifier Transition: m/z 157.1 → 111.1 (Collision Energy: ~15 eV). This monitors the highly favored neutral loss of the ethanol ester group.

    • Qualifier Transition: m/z 157.1 → 130.1 (Collision Energy: ~22 eV). This monitors the specific loss of HCN, confirming the presence of the intact cyano moiety[2].

  • System Validation Check: Inject a solvent blank immediately after your highest calibration standard. A carryover signal >0.1% indicates needle-seat binding, requiring an increase in the organic wash composition.

Protocol B: GC-EI-MS Structural Elucidation Workflow

Goal: Definitive structural characterization of synthetic batches.

  • Sample Derivatization (Crucial Step):

    • Transfer 100 µL of the sample (reconstituted in aprotic solvent, e.g., acetonitrile) to a silanized glass vial.

    • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS as a catalyst. Incubate at 60°C for 30 minutes.

    • Causality: The primary amine contains active exchangeable hydrogens that irreversibly hydrogen-bond with free silanol groups on polysiloxane GC columns, destroying peak shape. MSTFA replaces these protons with bulky, non-polar trimethylsilyl (TMS) groups, ensuring high volatility and ideal Gaussian peak shapes.

  • Chromatographic Separation:

    • Inject 1 µL in split mode (1:10) into an injector held at 250°C.

    • Use a 5% phenyl/95% dimethylpolysiloxane column (e.g., HP-5ms).

    • Oven program: 70°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Electron Impact (EI) Detection:

    • Set the ion source to 230°C and electron energy to standard 70 eV.

    • Scan range: m/z 40 to 350.

    • Causality: Using exactly 70 eV normalizes the internal energy deposition against universal NIST MS library standards. Look for the massive α-cleavage fragment at m/z 83 (if evaluating underivatized residual) or the shift to m/z 155 for the mono-TMS derivatized α-cleavage product.

Conclusion

For laboratories scaling up the synthesis of ethyl 2-amino-4-cyanobutanoate, GC-EI-MS provides unparalleled utility for confirming structural identity and identifying synthesis side-products via comprehensive library matching. Conversely, if the molecule is transitioning into biological assays or pharmacokinetic profiling, the superior sensitivity, direct injection capabilities, and diagnostic cyano neutral-loss CID pathways of the LC-ESI-MS/MS platform make it the undisputed optimal choice.

References

  • Identification of endogenous acyl amino acids based on a targeted lipidomics approach. National Institutes of Health (NIH). 1

  • Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation. MDPI. 2

  • Spectroscopic Detection of Cyano-Cyclopentadiene Ions as Dissociation Products upon Ionization of Aniline. American Chemical Society (ACS). 3

Sources

Comparative

Comparing reactivity of ethyl 2-amino-4-cyanobutanoate vs ethyl 2-amino-4-bromobutanoate

Unlocking Unnatural Amino Acid Synthesis: A Comparative Guide to -Bromo vs. -Cyano Butanoates Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Precli...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking Unnatural Amino Acid Synthesis: A Comparative Guide to -Bromo vs. -Cyano Butanoates

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Chemistry & Peptidomimetics

Executive Summary

The synthesis of highly modified, non-proteinogenic amino acids is a cornerstone of modern peptidomimetic drug discovery. Two highly versatile building blocks—ethyl 2-amino-4-bromobutanoate and ethyl 2-amino-4-cyanobutanoate —serve as critical


-functionalized precursors [1, 2]. While structurally similar, varying only at the terminal 

-position (a leaving group vs. an unsaturated functional group), their downstream chemical reactivity profiles dictate entirely divergent synthetic workflows.

This guide objectively contrasts their mechanistic behaviors, stability profiles, and applications in macrocycle and unnatural amino acid synthesis. Through evidence-based methodologies and causal analysis, we will establish self-validating protocols for integrating these synthons into your drug discovery pipeline.

Mechanistic Reactivity Analysis & Causal Divergence

The selection between a


-bromide and a 

-nitrile ester fundamentally alters the possible transformations due to their electronic distributions and steric profiles.
Ethyl 2-amino-4-bromobutanoate: The Electrophilic Hub

The


-bromo derivative is a potent electrophile characterized by a highly polarized 

bond.
  • Intramolecular Liability (Causality): The proximity of the basic

    
    -amine to the electrophilic 
    
    
    
    -carbon drives a rapid, entropically favored intramolecular
    
    
    cyclization, yielding 3-aminopyrrolidin-2-one (or lactone derivatives if the ester undergoes hydrolysis) [3]. Consequently, handling this compound necessitates maintaining it as a hydrochloride/hydrobromide salt until immediate
    
    
    -protection (e.g., Fmoc or Boc) is achieved.
  • Advanced Utility: When properly protected, this alkyl halide is an exceptional candidate for halogen-atom abstraction. Recent breakthroughs in metallaphotoredox catalysis have leveraged this exact scaffold to generate

    
     radicals for cross-electrophile coupling with aryl bromides, enabling the direct synthesis of Fmoc-homotyrosine and the macrocyclic peptide anabaenopeptin F [1].
    
Ethyl 2-amino-4-cyanobutanoate: The Nucleophilic Acceptor

The


-cyano derivative features an 

-hybridized carbon. Rather than undergoing substitution, the nitrile acts as a robust nucleophilic acceptor.
  • Stability (Causality): Because the nitrile carbon is structurally shielded from back-side attack and does not possess a viable leaving group, intramolecular cyclization at room temperature is sterically and electronically prohibitive. This makes the cyano derivative far more stable during long-term storage and basic handling compared to its bromo counterpart.

  • Advanced Utility: The primary utility of the

    
    -cyano group lies in its susceptibility to reduction (yielding homologous ornithine and lysine derivatives) and azide cycloaddition. The latter pathway efficiently converts the nitrile into a 5-substituted tetrazole, functioning as a highly lipophilic and metabolically stable carboxylic acid bioisostere [2]. Furthermore, tandem mass spectrometry (MS/MS) reveals that upon collision-induced dissociation (CID), nitrile amino acids undergo cooperative fragmentation (e.g., McLafferty-type loss of acrylonitrile) mediated by interactions between the protonated amine and the cyano moiety[2].
    

Structural & Functional Comparison Data

To assist in empirical decision-making, the following table synthesizes the distinct performance and application metrics of the two synthons:

Reaction Metric / FeatureEthyl 2-amino-4-bromobutanoateEthyl 2-amino-4-cyanobutanoate
Reactive Center

-Alkyl Bromide (highly polarized)

-Aliphatic Nitrile (

-hybridized)
Primary Reaction Mode Nucleophilic substitution (

), Halogen abstraction
Nucleophilic addition, Hydrogenation
Intramolecular Lability High: Rapidly forms pyrrolidones/lactones if

-amine is unprotected.
Low: Bench-stable; intramolecular reactions require severe conditions.
Optimal Reaction Class Metallaphotoredox cross-coupling (Ni/Ir)Tetrazole synthesis, Amidination, Reduction
Downstream Applications Unnatural aryl-amino acids (e.g., Homotyrosine) [1]Bioisosteres, Ornithine variants [2]
Storage Considerations Hygroscopic; store at -20°C strictly as HCl/HBr saltStable at room temp; non-reactive to ambient moisture

Visualizing the Synthetic Divergence

The following pathway map illustrates the divergent synthetic outputs achievable from both precursors, driven by their unique functional group reactivity.

SynthPath CompoundA Ethyl 2-amino-4-bromobutanoate (Electrophilic C-Br) Lactone Intramolecular Cyclization (Pyrrolidone / Lactone) CompoundA->Lactone Unprotected Amine + Base Coupling Metallaphotoredox Coupling (Fmoc-Homotyrosine) CompoundA->Coupling Fmoc-Protected + Ni/Photocatalyst CompoundB Ethyl 2-amino-4-cyanobutanoate (Nucleophilic Addition to Nitrile) Reduction Catalytic Hydrogenation (Ornithine Analogs) CompoundB->Reduction H2 / Pd-C or Raney Ni Tetrazole Azide Cycloaddition (Tetrazole Bioisosteres) CompoundB->Tetrazole NaN3 / Catalyst + Heat

Fig 1. Divergent synthetic pathways of


-bromo vs 

-cyano amino acid esters.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed with built-in validation checkpoints to ensure causal outcomes based on the reactivity principles established above.

Protocol A: Metallaphotoredox Cross-Coupling of the -Bromo Derivative

Objective: Synthesize unnatural aryl-amino acids (e.g., Fmoc-homotyrosine derivatives) utilizing the


-bromide as a 

radical precursor [1, 3].

Step-by-Step Methodology:

  • 
    -Protection (Critical Preventative Step):  Suspend ethyl 2-amino-4-bromobutanoate hydrochloride (1.0 equiv) in an ice-cold biphasic solution of 
    
    
    
    . Add
    
    
    (2.5 equiv) and immediately add Fmoc-OSu (1.2 equiv).
    • Validation Checkpoint: TLC analysis must show complete consumption of the ninhydrin-positive starting material. This step prevents auto-cyclization.

  • Catalyst Preparation: In a rigorously degassed, oven-dried vial, combine the Fmoc-protected bromobutanoate (1.0 equiv), the aryl bromide target (e.g., 4-tert-butoxybromobenzene, 1.5 equiv),

    
     (10 mol%), dtbbpy ligand (10 mol%), and an Iridium-based photocatalyst (2 mol%).
    
  • Silyl Radical Generation: Add tris(trimethylsilyl)silane (1.5 equiv) and anhydrous base (e.g., 2,6-lutidine).

  • Photocatalytic Reaction: Irradiate the mixture with 450 nm blue LEDs at room temperature for 18–24 hours under an inert argon atmosphere.

    • Mechanism: The silyl radical abstracts the

      
      -halogen atom from the bromobutanoate, forming a nucleophilic 
      
      
      
      radical that intercepts the nickel catalytic cycle [1].
  • Isolation: Quench with water, extract with ethyl acetate, and purify via flash chromatography to afford the cross-coupled unnatural amino acid.

Photocatalysis Step1 N-Protection (Fmoc/Boc) Step2 Silyl Radical Generation Step1->Step2 Step3 Halogen-Atom Abstraction Step2->Step3 Step4 Ni-Catalyzed Cross-Coupling Step3->Step4 Step5 Product Isolation Step4->Step5

Fig 2. Stepwise workflow for metallaphotoredox cross-coupling of the bromobutanoate derivative.

Protocol B: Azide Cycloaddition of the -Cyano Derivative

Objective: Convert the stable nitrile group into a 5-substituted tetrazole (a lipophilic carboxylic acid bioisostere).

Step-by-Step Methodology:

  • Pre-reaction Preparation: Dissolve ethyl 2-amino-4-cyanobutanoate (1.0 equiv) in a high-boiling polar aprotic solvent, such as anhydrous DMF.

  • Azide Addition: Add sodium azide (

    
    , 3.0 equiv) and a Lewis acid catalyst (e.g., 
    
    
    
    or ammonium chloride, 1.0 equiv) to activate the structurally shielded nitrile carbon.
  • Thermal Cycloaddition: Heat the mixture to 120°C for 24 hours behind a blast shield (safety precaution for azide chemistry).

    • Validation Checkpoint: Monitor reaction progress via LC-MS. The target product will exhibit a mass shift of +43 Da (

      
      ) corresponding to tetrazole formation, and the sharp nitrile stretch (~2250 
      
      
      
      ) in IR spectroscopy will disappear.
  • Work-Up: Cool the reaction mixture, acidify with 1M

    
     (to precipitate the free tetrazole), and extract iteratively with ethyl acetate.
    

Strategic Recommendations

From an application science standpoint, your choice of substrate should be dictated entirely by your macrocyclic target and desired mechanism of action:

  • Choose Ethyl 2-amino-4-bromobutanoate if you intend to execute C-C bond formations via cross-electrophile transition metal catalysis. It requires strict low-temperature, acidic storage and immediate steric protection of the

    
    -amine to suppress its innate propensity for lactamization[1, 3].
    
  • Choose Ethyl 2-amino-4-cyanobutanoate if your aim is to extend the side-chain safely (via reduction) or explore bioisosteric replacements (via tetrazole cyclization). It offers a vastly superior shelf-life and features complex, cooperative mass spectrometric fragmentations that are advantageous for rigorous structural elucidation in pharmacokinetic tracking [2].

References

  • Bérubé, C., Guay, L. D., Fraser, T., Lapointe, V., Cardinal, S., & Biron, É. (2023). Convenient route to Fmoc-homotyrosine via metallaphotoredox catalysis and its use in the total synthesis of anabaenopeptin cyclic peptides. Organic & Biomolecular Chemistry, 21(45), 9011-9020.[Link]

  • Grossert, J. S., Crowell, A. M. J., Boschi, D., Lolli, M. L., & White, R. L. (2024). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 59(6), e5043.[Link]

  • Sciotti, R. J., et al. (2004). P38 inhibitors and methods of use thereof.
Validation

Elemental analysis standards for ethyl 2-amino-4-cyanobutanoate HCl

An in-depth evaluation of analytical techniques for pharmaceutical intermediates requires moving beyond simple standard operating procedures to understand the physicochemical behavior of the analyte. Ethyl 2-amino-4-cyan...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of analytical techniques for pharmaceutical intermediates requires moving beyond simple standard operating procedures to understand the physicochemical behavior of the analyte. Ethyl 2-amino-4-cyanobutanoate hydrochloride (C₇H₁₃ClN₂O₂) is a highly functionalized amino acid derivative utilized in complex drug synthesis.

Quantifying its elemental composition requires a nuanced analytical strategy. The presence of both an amino group and a terminal cyano group creates an exceptionally high nitrogen density, while the hydrochloride salt introduces a heavy halogen payload.

This guide compares calibration standards and orthogonal techniques for the accurate elemental characterization of this compound, establishing a self-validating system for quality control and formulation compliance.

Chemical Profile & Analytical Challenges

To validate the stoichiometry and purity of ethyl 2-amino-4-cyanobutanoate HCl, macro-elemental analysis (CHNS/O combustion) is the gold standard[1]. The instrument utilizes dynamic flash combustion, reducing the sample to volatile gases (CO₂, H₂O, N₂, SO₂) which are separated via gas chromatography (GC) and quantified by a Thermal Conductivity Detector (TCD)[2].

The Halogen and Nitrogen Challenge: During flash combustion at >1000°C, the molecule’s cyano and amino groups yield NOₓ species. If these are not completely reduced to N₂ gas, the nitrogen quantitation will artificially drop. Furthermore, the chloride counterion (18.41% by mass) generates Cl₂ and HCl gases. If unmitigated, halogens permanently poison the active copper reduction zone and degrade the Porapak GC column[2][3].

Table 1: Theoretical Profile & Analytical Tolerances

For ACS journal publication and pharmaceutical GMP release, elemental values must fall within a tight absolute tolerance of ±0.40%[4].

ElementTheoretical Mass (%)Target Analytical Range (±0.40%)Primary Analytical Modality
Carbon (C) 43.64%43.24% – 44.04%Dynamic Flash Combustion
Hydrogen (H) 6.80%6.40% – 7.20%Dynamic Flash Combustion
Nitrogen (N) 14.54%14.14% – 14.94%Dynamic Flash Combustion
Oxygen (O) 16.61%N/A (Calculated by diff. or Pyrolysis)High-Temp Pyrolysis
Chlorine (Cl) 18.41%18.01% – 18.81%Ion Chromatography / Titration

Calibration Standard Comparison: The Principle of Matrix Matching

The TCD response curve is calculated using K-factors derived from certified Reference Standards[5]. The accuracy of a K-factor assumes linear detector response. Causality Check: If a chosen standard has a drastically different elemental ratio than the analyte, the instrument is forced to extrapolate calibrations across disparate dynamic ranges, causing quantifiable drift.

Table 2: Comparative Efficacy of CHN Calibrants
Standard% Carbon% NitrogenN:C RatioSuitability for Analyte
Atropine 70.56%4.84%0.07Poor: N-content is far too low[5].
Acetanilide 71.09%10.36%0.14Moderate: Broadly used, but C-content skews baseline.
Sulfanilamide 41.58%16.27%0.39 Excellent: Tightly matches analyte matrix (0.33)[3].

Expert Insight: Sulfanilamide is the superior standard for ethyl 2-amino-4-cyanobutanoate HCl. Its carbon content (41.58%) and nitrogen content (16.27%) are remarkably close to the analyte (43.64% C, 14.54% N). This ensures the sample area counts fall precisely into the middle of the calibrated K-factor curve, eliminating non-linear extrapolation errors[3].

Orthogonal Analytical Techniques Comparison

Macro-elemental CHN analysis confirms the bulk molecular stoichiometry, but pharmaceutical development mandates orthogonal methods to confirm counterion mass and screen for trace toxicities. The FDA and ICH Q3D require verification that heavy metal catalysts (like Pd from cyano-coupling) do not exceed Permitted Daily Exposure (PDE) limits[6][7].

Table 3: Technique Comparison for Comprehensive Characterization
TechniquePrimary ApplicationStrengths vs. AnalyteLimitations
CHNS/O Analyzer Bulk Stoichiometry (Purity)High throughput; confirms absolute C/H/N ratios[2].Blind to trace metals; Cl gas can damage column without Ag traps.
Ion Chromatography Chloride QuantificationDirectly confirms the 18.41% HCl salt formulation.Requires lengthy sample dilution and solvation steps.
ICP-MS (USP <232>) Trace Elemental ImpuritiesDetects sub-ppm toxic metals (Pd, Pb, As, Cd)[8][9].Overkill for bulk macro-elements; high operational cost[10].

Self-Validating Protocol: CHN Combustion with Halogen Trapping

To achieve absolute accuracy (within 0.3% error)[4], the analytical workflow must include internal redundancies to validate complete halogen trapping and NOₓ reduction.

Step-by-Step Methodology
  • Reactor Preparation: Pack the quartz combustion tube (operating at 1000°C) with standard oxidation catalysts (e.g., Tungstic anhydride). Critical Step: Insert a 20 mm plug of highly active silver wool directly below the hot zone. This irreversibly reacts with Cl₂/HCl gas to form solid AgCl, protecting the downstream system[3].

  • System Purge & Blank Validation: Run standard helium carrier gas through the system. Process 3 empty tin capsules. Validate that baseline C and N area counts fall below 100 units to rule out atmospheric leaks.

  • K-Factor Calibration: Weigh out certified Sulfanilamide into tin capsules at precisely 0.5 mg, 1.0 mg, 1.5 mg, and 2.0 mg. Execute flash combustion to plot the K-factor linear regression curve[3].

  • Self-Validation (QC Check): Weigh 1.5 mg of an orthogonal known standard (e.g., BBOT). Run as an unknown. Go/No-Go Decision: If the BBOT result deviates by >0.30% absolute from theoretical, halt analysis[4]. This deviation indicates either silver wool exhaustion or oxidized copper.

  • Sample Analysis: Weigh 2.0 mg of thoroughly desiccated ethyl 2-amino-4-cyanobutanoate HCl. Ensure the sample is dry, as trace moisture falsely elevates the Hydrogen readout. Run in duplicate. Measurements must agree within 0.40%[4].

EA_Workflow Start Sample Prep: Ethyl 2-amino-4-cyanobutanoate HCl Weigh Microbalance (2.0 mg in Tin Capsule) Start->Weigh Combust Flash Combustion (1000°C) O2 Pulse + Oxidation Weigh->Combust  Load Sample Calib Standardization (Sulfanilamide K-Factor) Calib->Combust Trap Silver Wool Trap (Irreversible AgCl Formation) Combust->Trap  NOx, CO2, H2O, Cl2 Reduce Reduction Furnace (Active Cu reduces NOx to N2) Trap->Reduce  NOx, CO2, H2O (Cl removed) Separate GC Separation (Porapak Column) Reduce->Separate  N2, CO2, H2O Detect TCD Detection (N2, CO2, H2O quant) Separate->Detect  Elution Sequence

Analytical workflow for high-halogen flash combustion utilizing matrix-matched standard calibration.

References

  • [5] SciSpec. Elemental Analysis in Action: Calibration and Standards for Organic Methods. Retrieved from

  • [8] Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A: Validation and ICH Guidelines. Retrieved from

  • [9] Agilent Technologies. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from

  • [4] University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems & Absolute Target Guidelines. Retrieved from

  • [2] Thermo Fisher Scientific. CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer. Retrieved from

  • [6] European Medicines Agency (EMA). ICH guideline Q3D (R1) on elemental impurities. Retrieved from

  • [7] U.S. Food and Drug Administration (FDA). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from

  • [3] VELP Scientifica / YJ Corp. CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from

  • [1] Thermo Fisher Scientific. AN42515 – Elemental Analysis: CHNS Characterization by Flash Combustion. Retrieved from

  • [10] HPCi Media. Elemental Impurity Analysis in Pharmaceuticals: Moving from Wet Chemistry to Instrumental Techniques. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-Amino-4-Cyanobutanoate Hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of ethyl 2-amino-4-cyanobutanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of ethyl 2-amino-4-cyanobutanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the chemical principles and causality behind each procedural step. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream safely, ensuring both personal safety and environmental compliance.

The molecular structure of ethyl 2-amino-4-cyanobutanoate hydrochloride presents a dual-hazard profile. The presence of a nitrile (cyano) group dictates that it must be handled with the same precautions as other highly toxic cyanide compounds. The primary risk is the potential for the release of extremely toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[1][2][3] Concurrently, as an amino acid ester hydrochloride, its stability and reactivity in different pH environments must be considered. This guide provides a self-validating system of protocols to mitigate these risks effectively.

Core Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. The hydrochloride salt form of this amine makes the compound itself acidic. However, the critical and overriding hazard stems from the cyano group's reactivity.

PropertyData
Chemical Name Ethyl 2-amino-4-cyanobutanoate hydrochloride
Molecular Formula C₇H₁₃ClN₂O₂
Key Functional Groups Amine (as hydrochloride salt), Nitrile (Cyano), Ester
Primary Hazards Acute Toxicity (Toxic if swallowed, inhaled, or in contact with skin), Chemical Reactivity (Contact with acids liberates toxic gas)

In-Depth Hazard Analysis:

  • Acute Toxicity (Nitrile Group): The primary toxicological threat arises from the cyano group. Nitrile compounds can be metabolized to release cyanide ions, which are potent cellular respiration inhibitors. Symptoms of nitrile poisoning are similar to those of hydrogen cyanide, and exposure via ingestion, inhalation, or skin absorption can be fatal.[4]

  • Chemical Reactivity: The most significant and immediate danger is the reaction of the cyano group with acids. While the compound is a hydrochloride salt, mixing the waste with stronger acids or even water (which can slowly hydrolyze the salt) can generate deadly hydrogen cyanide (HCN) gas.[2] Therefore, strict segregation from acidic waste streams is non-negotiable .[5][6]

  • Environmental Hazards: While specific ecotoxicity data is limited, related nitrile and amine compounds can be harmful to aquatic life.[7] Disposal must prevent environmental release.

Chemical Incompatibility Summary

Incompatible Material ClassResult of ContactRationale
Acids (Strong & Weak) Rapid evolution of lethal Hydrogen Cyanide (HCN) gas. [1][2][3]Protonation of the nitrile group facilitates the release of HCN, a highly toxic and flammable gas.
Strong Oxidizing Agents Violent reaction, potential for fire or explosion.Oxidation of the amine and nitrile functionalities can be highly exothermic.
Strong Bases Hydrolysis of the ester group; potential release of ammonia.Strong bases will deprotonate the amine hydrochloride and can catalyze the hydrolysis of the ethyl ester.
Nitrates / Nitrites Potential for explosive reaction, especially upon heating.[8]Mixing with nitrates or nitrites can form unstable compounds.

Mandatory Safety & Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted under stringent safety controls to prevent any route of exposure.

Engineering Controls:

  • Chemical Fume Hood: All work, including weighing, transfers, and preparation for disposal, must be conducted within a properly functioning and certified chemical fume hood.[8][9][10] This is critical to contain any potential off-gassing of HCN.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles and a full-face shield.[10]

  • Hand Protection: Use nitrile or neoprene gloves. Given the high toxicity, consider double-gloving.[10] Contaminated gloves must be disposed of as hazardous waste.[8]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.[11] An impervious apron should be used if there is a significant splash potential.[8]

Workplace Practices:

  • No Working Alone: Never handle this compound when you are alone in the laboratory.[10] A "buddy system" ensures an immediate response in case of an emergency.

  • Designated Area: Establish a clearly marked designated area within the fume hood for handling this compound to prevent cross-contamination.[9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of ethyl 2-amino-4-cyanobutanoate hydrochloride is to treat it as an acutely toxic, cyanide-containing hazardous waste .

Step 1: Waste Classification and Segregation
  • Classify: Immediately classify all materials contaminated with ethyl 2-amino-4-cyanobutanoate hydrochloride (e.g., residual solid, empty containers, contaminated gloves, weigh boats, and paper towels) as acutely toxic hazardous waste. Some jurisdictions may classify this as "P-listed" waste due to its toxicity, which carries more stringent disposal requirements like smaller container size limits.[12]

  • Segregate: This is the most critical step.

    • Maintain a dedicated waste container specifically for this compound and other cyanide-containing waste.

    • Crucially, ensure this waste stream is kept separate from all acidic waste. [5][6] A physical barrier or separate secondary containment bin should be used in the satellite accumulation area.

Step 2: Containerization and Labeling
  • Select Container: Use a robust, leak-proof, and sealable container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Hazardous Waste: Ethyl 2-amino-4-cyanobutanoate hydrochloride"

    • The associated hazards: "Acutely Toxic," "Contact with Acid Liberates Poison Gas"

    • The accumulation start date.

Step 3: Decontamination of Labware
  • Perform in Fume Hood: All decontamination procedures must be performed inside a chemical fume hood.[9]

  • Initial Rinse (Base Treatment): Rinse contaminated glassware and equipment with a pH 10 buffer solution or a dilute sodium carbonate solution. This ensures a basic environment, preventing HCN formation.[8][9]

  • Decomposition Rinse (Optional but Recommended): Follow the initial rinse with a freshly prepared 10% bleach (sodium hypochlorite) solution, keeping the solution basic (pH > 10). This will oxidize and decompose residual cyanide.

  • Collect Rinsate: All rinsate from these procedures is considered hazardous waste and must be collected in the designated cyanide waste container.[9]

  • Final Wash: After decontamination, labware can be washed normally.

Step 4: Temporary Storage and Disposal
  • Storage: Keep the sealed waste container in a designated and secure satellite accumulation area. The storage location must be cool, dry, and away from incompatible materials, especially acids.[11]

  • Professional Disposal: The only acceptable method for final disposal is through a licensed hazardous material disposal company.[13] Do not attempt to neutralize or dispose of this chemical down the drain.

  • Documentation: Maintain meticulous records of waste generation and disposal, including dates, quantities, and the name of the disposal vendor. This is a legal requirement for regulatory compliance.[13]

Spill and Emergency Procedures

Immediate Response is Critical.

  • Small Spill (Contained within a Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into the designated cyanide hazardous waste container.

    • Decontaminate the spill area using the procedure outlined in Section 3, Step 3.[8]

  • Large Spill (Outside a Fume Hood or Uncontained):

    • EVACUATE IMMEDIATELY. Alert all personnel and evacuate the laboratory, closing all doors behind you.[8]

    • CALL EMERGENCY SERVICES. Contact your institution's emergency response team (e.g., Environmental Health & Safety) or dial the local emergency number.

    • Provide the exact chemical name and location of the spill.

    • Do not re-enter the area until it has been cleared by trained emergency responders.

  • Personnel Exposure:

    • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower.[14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14]

    • Inhalation: Move the affected person to fresh air immediately.[15]

    • Seek immediate medical attention for any exposure. Inform medical personnel of the specific chemical involved (a cyanide-containing compound).

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of ethyl 2-amino-4-cyanobutanoate hydrochloride.

DisposalWorkflow cluster_Lab In-Laboratory Operations cluster_Disposal External Disposal Process Start Waste Generation (e.g., residual chemical, contaminated PPE) Classify Step 1: Classify as Acutely Toxic Waste Start->Classify Decon Decontaminate Labware (Collect Rinsate) Start->Decon Segregate Step 2: Segregate (Keep from Acids!) Classify->Segregate Containerize Step 3: Use Labeled, Sealed Container Segregate->Containerize Store Step 4: Temporary Storage (Secure Satellite Area) Containerize->Store Decon->Containerize Contact Step 5: Contact Licensed Hazardous Waste Vendor Store->Contact Document Step 6: Document (Manifest & Records) Contact->Document Incinerate Final Disposal (High-Temperature Incineration) Document->Incinerate

Sources

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